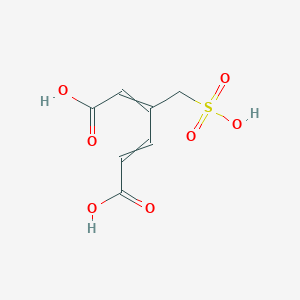![molecular formula C18H30N2O4 B14348611 N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine CAS No. 91839-56-4](/img/structure/B14348611.png)
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine is a complex organic compound characterized by the presence of multiple oxirane (epoxy) groups attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine typically involves the reaction of cyclohexane-1,3-diamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of intermediate chlorohydrins, which subsequently undergo cyclization to form the oxirane rings. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine undergoes several types of chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form amines.
Substitution: The oxirane rings can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often require mild conditions and can be catalyzed by acids or bases.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and resins.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in the formulation of advanced drug delivery vehicles and as a component in medical adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in crosslinking reactions, where the compound forms stable networks with other polymer chains, enhancing the mechanical properties and stability of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a chelating agent and in the production of polyurethane coatings.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Utilized as a chelating agent and in metal extraction processes.
Uniqueness
N~1~,N~1~,N~3~,N~3~-Tetrakis[(oxiran-2-yl)methyl]cyclohexane-1,3-diamine is unique due to its multiple oxirane groups, which provide high reactivity and versatility in various chemical reactions. This makes it particularly valuable in applications requiring strong and durable crosslinked networks, such as advanced polymer systems and biomedical materials.
Eigenschaften
CAS-Nummer |
91839-56-4 |
|---|---|
Molekularformel |
C18H30N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N-tetrakis(oxiran-2-ylmethyl)cyclohexane-1,3-diamine |
InChI |
InChI=1S/C18H30N2O4/c1-2-13(19(5-15-9-21-15)6-16-10-22-16)4-14(3-1)20(7-17-11-23-17)8-18-12-24-18/h13-18H,1-12H2 |
InChI-Schlüssel |
DBXOZIGKCLFPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)N(CC2CO2)CC3CO3)N(CC4CO4)CC5CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)
![acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14348565.png)







